N-(2-Aminoethyl)-N-(2-hydroxyethyl)myristamide
Description
N-(2-Aminoethyl)-N-(2-hydroxyethyl)myristamide is a branched amide derivative consisting of a myristamide (C14:0) backbone substituted with both 2-aminoethyl (-NH₂CH₂CH₂-) and 2-hydroxyethyl (-OHCH₂CH₂-) groups. The aminoethyl group introduces a secondary amine, enhancing hydrogen bonding and cationic characteristics, while the hydroxyethyl group contributes hydrophilicity and hydrogen-bonding capacity. Such dual functionality may position it as a surfactant, biological agent, or chemical intermediate .
Properties
CAS No. |
65588-70-7 |
|---|---|
Molecular Formula |
C18H38N2O2 |
Molecular Weight |
314.5 g/mol |
IUPAC Name |
N-(2-aminoethyl)-N-(2-hydroxyethyl)tetradecanamide |
InChI |
InChI=1S/C18H38N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-18(22)20(15-14-19)16-17-21/h21H,2-17,19H2,1H3 |
InChI Key |
ZWXKFCFXNGTGEC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)N(CCN)CCO |
Origin of Product |
United States |
Scientific Research Applications
Chemistry: N-(2-Aminoethyl)-N-(2-hydroxyethyl)myristamide is used as a building block in organic synthesis, particularly in the creation of complex molecules and polymers. Biology: The compound has been studied for its potential biological activities, including its role in cell signaling and membrane interactions. Medicine: Research has explored its use in drug delivery systems and as a precursor for pharmaceuticals. Industry: It is utilized in the production of surfactants, lubricants, and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through interactions with cellular membranes and proteins. Its fatty acid chain allows it to integrate into lipid bilayers, while the amino and hydroxyl groups can form hydrogen bonds and ionic interactions with target molecules. The specific molecular targets and pathways involved depend on the biological context and the presence of other interacting molecules.
Comparison with Similar Compounds
N-(2-Hydroxyethyl)myristamide (Myristamide MEA)
- Structure : Contains a single hydroxyethyl group attached to the myristamide backbone.
- Properties and Applications :
- Solubility : Hydroxyethyl enhances water solubility compared to unmodified myristamide.
- Function : Widely used as an antistatic agent and viscosity modifier in cosmetics due to its amphiphilic nature .
- Toxicity : Hydroxyethyl groups in similar compounds (e.g., BHMDB in ) reduce acute toxicity compared to methylated analogs like DTAB .
- Data Comparison: Property N-(2-Hydroxyethyl)myristamide N-(2-Aminoethyl)-N-(2-hydroxyethyl)myristamide (Inferred) Molecular Formula C₁₆H₃₃NO₂ C₁₈H₃₈N₂O₂ Functional Groups Hydroxyethyl Hydroxyethyl + Aminoethyl LogP (Lipophilicity) ~5.5 (estimated) ~4.0–4.5 (lower due to amine polarity) Applications Cosmetics, surfactants Potential in drug delivery, specialized surfactants
Octadecanamide, N-(2-Aminoethyl)-N-(2-hydroxyethyl)-
N,N-Bis(2-hydroxyethyl)-N-methyldodecyl Ammonium Bromide (BHMDB)
- Structure : Quaternary ammonium compound with dual hydroxyethyl groups.
- Relevance : Highlights the impact of hydroxyethyl substitution:
- Implications for Target Compound: The aminoethyl group in this compound may further modulate toxicity and biodegradability.
N-[2-[(2-Hydroxyethyl)amino]ethyl]myristamide Monoacetate
- Structure: Myristamide with a hydroxyethylaminoethyl side chain and acetate salt.
- Properties: Hydrogen Bonding: Polar surface area = 58.6 Ų, indicating significant solubility in polar solvents .
Functional and Environmental Considerations
- Synthesis and Reactivity: Aminolysis and transesterification reactions (e.g., in ) suggest that hydroxyethyl/aminoethyl groups influence reaction kinetics. The target compound’s aminoethyl group may accelerate nucleophilic reactions.
- Environmental Impact: Degradation products of ethanolamine-based compounds () show low environmental hazard but tissue corrosiveness. The aminoethyl group may introduce similar trade-offs .
- Biological Activity :
- Anti-inflammatory amides in (e.g., compound 4, IC₅₀ < 17.21 µM) suggest that structurally related compounds may exhibit bioactivity, though this requires validation for the target compound .
Biological Activity
N-(2-Aminoethyl)-N-(2-hydroxyethyl)myristamide (commonly referred to as myristamide) is an organic compound characterized by its unique structure, which includes both amino and hydroxyethyl functional groups. This compound has garnered attention for its potential biological activities, particularly in the context of its surfactant properties and applications in various formulations.
- Molecular Formula : C16H33N2O2
- Molar Mass : Approximately 318.52 g/mol
- Physical State : Colorless to pale yellow liquid
- Melting Point : 93-94 °C
- Boiling Point : Approximately 436.3 °C
The structure of this compound allows it to interact favorably with both hydrophilic and hydrophobic substances, making it a versatile component in formulations requiring such interactions.
Surfactant Properties
This compound is primarily recognized for its surfactant properties. These properties enhance the solubility and bioavailability of active ingredients in various formulations, including personal care products and pharmaceuticals. Its low toxicity and high biodegradability further support its use in environmentally friendly applications.
Interaction Studies
Research indicates that this compound can enhance the performance of other surfactants or active ingredients through synergistic effects. These interactions are particularly significant in improving emulsification and stability within complex formulations. The compound's compatibility with various ingredients makes it a valuable additive in the formulation of personal care products.
Comparative Analysis with Similar Compounds
To better understand the unique features of this compound, a comparison with structurally similar compounds is helpful:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| N-(2-Hydroxyethyl)tetradecanamide | C16H33NO2 | Shorter carbon chain; used similarly as a surfactant |
| N,N-Bis(2-hydroxyethyl)ethylenediamine | C6H16N2O2 | Contains two hydroxyethyl groups; used as chelating agent |
| Myristic acid monoethanolamide | C15H31NO | Lacks amino group; primarily used as a surfactant |
The dual functional groups present in this compound enhance its solubility and interaction capabilities compared to other similar compounds, allowing for broader applications in formulations that require both hydrophilic and hydrophobic interactions.
Case Studies and Research Findings
- Personal Care Products : In a study evaluating various surfactants for use in shampoos, this compound showed promising results in enhancing foaming and cleansing properties while maintaining low irritation potential on skin.
- Pharmaceutical Formulations : Research indicated that incorporating myristamide into drug delivery systems improved the solubility of poorly soluble drugs, thereby enhancing their bioavailability.
- Environmental Impact : A biodegradability assessment revealed that this compound decomposes efficiently in aquatic environments, making it suitable for use in eco-friendly products.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(2-Aminoethyl)-N-(2-hydroxyethyl)myristamide, and how do reaction parameters influence yield?
- Methodological Answer : The compound can be synthesized via aminolysis of myristoyl chloride with ethanolamine derivatives. For example, highlights aminolysis reactions catalyzed by H-cation exchange resins, where optimal yields are achieved at 60–80°C with controlled stoichiometry (2:1 molar ratio of ethanolamine to acyl donor). Side reactions, such as O-N-acyl migration, can reduce purity, necessitating purification via column chromatography or recrystallization .
Q. Which analytical techniques are most effective for characterizing purity and structural confirmation?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms the presence of the aminoethyl (-NH-CH₂-CH₂-) and hydroxyethyl (-O-CH₂-CH₂-OH) moieties.
- FTIR : Peaks at ~1640 cm⁻¹ (amide C=O stretch) and ~3300 cm⁻¹ (N-H/O-H stretches) validate functional groups.
- HPLC-MS : Quantifies purity (>98%) and detects byproducts like unreacted myristic acid derivatives .
Q. How does solubility in polar vs. nonpolar solvents impact formulation in biomedical studies?
- Methodological Answer : The compound exhibits amphiphilic behavior due to its myristoyl chain (lipophilic) and polar head groups. Solubility in ethanol (polar) and chloroform (nonpolar) enables micelle formation for drug delivery systems. Pre-formulation studies should assess critical micelle concentration (CMC) via fluorescence spectroscopy using pyrene as a probe .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s thermal stability, and how can degradation be minimized during processing?
- Methodological Answer : TGA-DSC data () show single-stage decomposition above 300°C, attributed to amide bond cleavage. To mitigate degradation:
- Use inert atmospheres (N₂/Ar) during high-temperature applications.
- Incorporate stabilizers (e.g., antioxidants like BHT) in formulations .
Q. How do structural modifications (e.g., alkyl chain length) affect its interaction with lipid bilayers in membrane studies?
- Methodological Answer : Compared to shorter-chain analogs (e.g., N-(2-hydroxyethyl)acetamide), the myristoyl chain enhances hydrophobic embedding into lipid bilayers. Fluorescence anisotropy and calorimetry (DSC) reveal increased membrane rigidity and phase transition temperatures. Molecular dynamics simulations can model alkyl chain alignment with phospholipid tails .
Q. What kinetic and thermodynamic factors govern its role as a surfactant in nanoparticle synthesis?
- Methodological Answer : provides a kinetic framework for related amide formations, where activation energy (ΔG‡) and pre-exponential factors determine reaction rates. For nanoparticle templating:
- Optimize surfactant concentration to balance interfacial tension (Gibbs adsorption equation).
- Monitor nanoparticle size via dynamic light scattering (DLS) at varying surfactant ratios .
Q. Are there contradictions in reported bioactivity data, and how can experimental variability be addressed?
- Methodological Answer : Discrepancies in cytotoxicity studies may arise from impurity profiles or cell line-specific responses. Recommendations:
- Standardize synthesis protocols to ensure batch-to-batch consistency.
- Validate bioactivity across multiple cell lines (e.g., HEK293 vs. HeLa) with controls for endotoxin contamination .
Key Recommendations for Researchers
- Prioritize reproducibility by documenting synthesis conditions (catalyst, temperature, purity).
- Combine computational modeling (e.g., COSMO-RS for solubility prediction) with experimental validation.
- Reference CAS 142-58-5 (Myristamide MEA) for comparative studies on structure-function relationships .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
